Malonoben
Overview
Description
Tyrphostin A9 is a synthetic compound known for its role as a tyrosine kinase inhibitor. It has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Tyrphostin A9 inhibits the activity of platelet-derived growth factor receptors, which are involved in various cellular processes including cell growth, differentiation, and survival .
Mechanism of Action
Target of Action
Malonoben, also known as Tyrphostin A9, is a synthetic inhibitor of protein tyrosine kinase (PTK) . It primarily targets the Platelet-Derived Growth Factor Receptor (PDGFR) and the Epidermal Growth Factor Receptor (EGFR) . These receptors play crucial roles in cellular processes such as cell growth, proliferation, and differentiation.
Mode of Action
Tyrphostin A9 acts as a selective inhibitor for PDGFR tyrosine kinase and EGFR . It binds to these receptors, inhibiting their tyrosine kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby disrupting the signal transduction pathways that lead to cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by Tyrphostin A9 is the PDGFR/EGFR-ERK signaling pathway . By inhibiting the tyrosine kinase activity of PDGFR and EGFR, Tyrphostin A9 suppresses the activation of the downstream ERK signaling pathway. This pathway is crucial for cell proliferation and survival, so its inhibition leads to reduced cell growth and increased apoptosis .
Pharmacokinetics
It has been found that tyrphostin a9 is susceptible to hydrolysis, and its degradation rate in murine plasma is faster than that in cell culture media . This suggests that the compound’s bioavailability may be influenced by its stability in biological matrices .
Result of Action
The inhibition of the PDGFR/EGFR-ERK signaling pathway by Tyrphostin A9 leads to reduced cell growth and increased apoptosis . In vitro studies have shown that Tyrphostin A9 can reduce the growth of glioblastoma cells and induce their apoptosis . Additionally, it has been found to inhibit the growth of vascular smooth cells .
Action Environment
The action, efficacy, and stability of Tyrphostin A9 can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and hence its action . Furthermore, the presence of other molecules in the environment, such as other growth factors or drugs, could potentially interact with Tyrphostin A9 and alter its efficacy.
Biochemical Analysis
Biochemical Properties
Malonoben interacts with various enzymes and proteins in biochemical reactions. It is known to uncouple oxidative phosphorylation, a process vital for energy production in cells . This interaction disrupts the normal flow of protons across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the normal energy production pathways. This disruption can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the mitochondrial membrane. As a protonophore, it carries protons across the mitochondrial membrane, disrupting the proton gradient that drives ATP synthesis . This action uncouples oxidative phosphorylation, leading to decreased ATP production and increased heat generation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Like all uncouplers, this compound concentrations must be titrated carefully to evaluate the optimum concentration for maximum stimulation of mitochondrial respiration, particularly to avoid inhibition of respiration at higher concentrations .
Metabolic Pathways
This compound is involved in the metabolic pathway of oxidative phosphorylation. It interacts with the enzymes involved in this pathway, disrupting the normal flow of protons across the mitochondrial membrane .
Subcellular Localization
The subcellular localization of this compound is primarily in the mitochondria, where it exerts its effects on oxidative phosphorylation
Preparation Methods
Synthetic Routes and Reaction Conditions
Tyrphostin A9 is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with malononitrile in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating .
Industrial Production Methods
Industrial production of Tyrphostin A9 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tyrphostin A9 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Tyrphostin A9 .
Scientific Research Applications
Tyrphostin A9 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study tyrosine kinase inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular processes such as cell growth, differentiation, and apoptosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting tyrosine kinases.
Comparison with Similar Compounds
Similar Compounds
Tyrphostin AG17: Another tyrosine kinase inhibitor with similar properties.
Malonoben: Known for its inhibitory effects on tyrosine kinases.
SF6847: A related compound with potential anticarcinogenic properties.
Uniqueness
Tyrphostin A9 is unique due to its specific inhibition of platelet-derived growth factor receptors and its potent effects on the PYK2/EGFR-ERK signaling pathway. This specificity makes it a valuable compound for targeted cancer therapies .
Properties
IUPAC Name |
2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-17(2,3)14-8-12(7-13(10-19)11-20)9-15(16(14)21)18(4,5)6/h7-9,21H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOPWQKISXCCTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042106 | |
Record name | Malonoben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Malonoben | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031799 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10537-47-0 | |
Record name | Tyrphostin 9 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10537-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malonoben [ANSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010537470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malonoben | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242557 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malonoben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)malononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MALONOBEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TE8MRS65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Malonoben | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031799 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 - 143 °C | |
Record name | Malonoben | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031799 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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